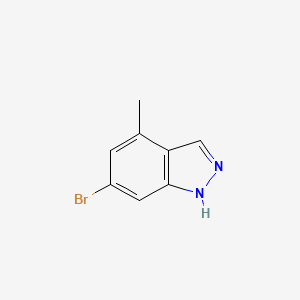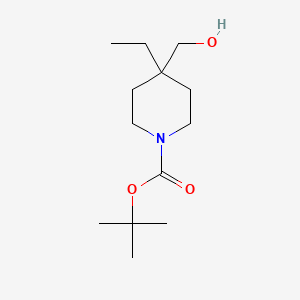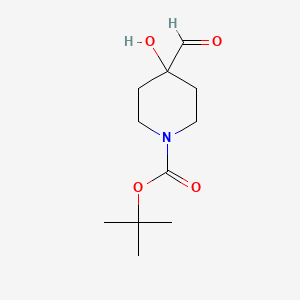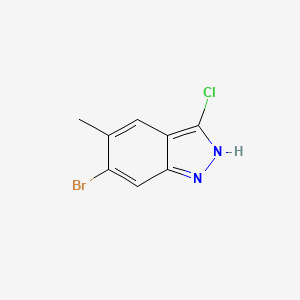
6-Brom-3-chlor-5-methyl-1H-indazol
Übersicht
Beschreibung
6-Bromo-3-chloro-5-methyl-1H-indazole is a heterocyclic organic compound that belongs to the indazole family Indazoles are known for their diverse biological activities and are commonly used in medicinal chemistry
Wissenschaftliche Forschungsanwendungen
6-Bromo-3-chloro-5-methyl-1H-indazole has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of various pharmaceuticals, including anticancer, anti-inflammatory, and antibacterial agents.
Biological Studies: The compound is used in biological studies to investigate its effects on different biological pathways and targets.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: The compound is used in the development of new materials with specific properties.
Wirkmechanismus
Target of Action
6-Bromo-3-chloro-5-methyl-1H-indazole is a derivative of indazole, a significant heterocyclic system in natural products and drugs . Indazole derivatives play a crucial role in cell biology and are used as biologically active compounds for the treatment of various disorders . They have been studied for their antiviral properties.
Mode of Action
Indazole derivatives are known to interact with various targets, leading to changes in cellular processes . The interaction of these compounds with their targets can lead to the inhibition, regulation, or modulation of certain biochemical pathways .
Biochemical Pathways
Indazole derivatives have been found to affect various biochemical pathways. They possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities . These activities suggest that indazole derivatives may affect multiple biochemical pathways, leading to a wide range of downstream effects.
Pharmacokinetics
The compound’s properties, such as its predicted boiling point of 3747±220 °C and density of 1878±006 g/cm3 , may influence its pharmacokinetic behavior.
Result of Action
Indazole derivatives have been found to have various biological effects, including anticancer, antiangiogenic, and antioxidant activities . These effects suggest that 6-Bromo-3-chloro-5-methyl-1H-indazole may have similar effects.
Action Environment
The action of 6-Bromo-3-chloro-5-methyl-1H-indazole may be influenced by various environmental factors. For instance, the compound should be stored in a sealed, dry environment at room temperature . Additionally, the compound should be kept in a dark place to maintain its stability .
Biochemische Analyse
Biochemical Properties
6-Bromo-3-chloro-5-methyl-1H-indazole plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit specific enzymes, such as cyclooxygenase-2 (COX-2), which is involved in the inflammatory response . Additionally, 6-Bromo-3-chloro-5-methyl-1H-indazole exhibits binding affinity towards certain receptors, including serotonin receptors, which are crucial for neurotransmission . These interactions highlight the compound’s potential as a modulator of biochemical pathways.
Cellular Effects
The effects of 6-Bromo-3-chloro-5-methyl-1H-indazole on cellular processes are diverse and depend on the cell type and context. In cancer cells, this compound has demonstrated anti-proliferative and pro-apoptotic effects, making it a potential candidate for anticancer therapy . It influences cell signaling pathways by modulating the activity of key proteins involved in cell growth and survival. Furthermore, 6-Bromo-3-chloro-5-methyl-1H-indazole can alter gene expression patterns, leading to changes in cellular metabolism and function .
Molecular Mechanism
The molecular mechanism of action of 6-Bromo-3-chloro-5-methyl-1H-indazole involves its interaction with specific biomolecules. This compound binds to the active sites of target enzymes, inhibiting their catalytic activity. For example, its inhibition of COX-2 results in reduced production of pro-inflammatory mediators . Additionally, 6-Bromo-3-chloro-5-methyl-1H-indazole can activate or inhibit signaling pathways by binding to receptors and modulating their downstream effects . These molecular interactions contribute to the compound’s overall biological activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-Bromo-3-chloro-5-methyl-1H-indazole can change over time due to its stability and degradation. Studies have shown that this compound remains stable under controlled conditions, but its activity may decrease over extended periods . Long-term exposure to 6-Bromo-3-chloro-5-methyl-1H-indazole can lead to sustained changes in cellular function, including alterations in gene expression and metabolic pathways . These temporal effects are important considerations for experimental design and data interpretation.
Dosage Effects in Animal Models
The effects of 6-Bromo-3-chloro-5-methyl-1H-indazole vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as anti-inflammatory and anticancer activities . Higher doses can lead to toxic or adverse effects, including organ damage and disruption of normal physiological processes . Understanding the dosage-dependent effects of 6-Bromo-3-chloro-5-methyl-1H-indazole is crucial for its safe and effective use in preclinical studies.
Metabolic Pathways
6-Bromo-3-chloro-5-methyl-1H-indazole is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of active or inactive metabolites . These metabolic transformations can influence the compound’s bioavailability and overall biological activity. Additionally, 6-Bromo-3-chloro-5-methyl-1H-indazole may affect metabolic flux and alter the levels of key metabolites in cells .
Transport and Distribution
The transport and distribution of 6-Bromo-3-chloro-5-methyl-1H-indazole within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes, allowing it to reach its target sites . Once inside the cell, 6-Bromo-3-chloro-5-methyl-1H-indazole may bind to intracellular proteins, influencing its localization and accumulation . These transport and distribution mechanisms are essential for understanding the compound’s pharmacokinetics and pharmacodynamics.
Subcellular Localization
The subcellular localization of 6-Bromo-3-chloro-5-methyl-1H-indazole can impact its activity and function. This compound may be directed to specific cellular compartments, such as the nucleus or mitochondria, through targeting signals or post-translational modifications . The localization of 6-Bromo-3-chloro-5-methyl-1H-indazole within these compartments can influence its interactions with biomolecules and its overall biological effects . Understanding the subcellular distribution of this compound is crucial for elucidating its mechanism of action.
Vorbereitungsmethoden
The synthesis of 6-Bromo-3-chloro-5-methyl-1H-indazole typically involves multiple steps. One common method starts with 1-bromo-2-chloro-4-methylbenzene as the starting material. The steps are as follows :
Nitration: The starting material undergoes nitration to form 1-bromo-2-chloro-4-methyl-5-nitrobenzene.
Reduction: The nitro group is then reduced to form 5-bromo-4-chloro-2-methylbenzenamine.
Cyclization: Finally, the amine undergoes cyclization to form 6-Bromo-3-chloro-5-methyl-1H-indazole.
Industrial production methods may involve similar steps but are optimized for higher yields and purity.
Analyse Chemischer Reaktionen
6-Bromo-3-chloro-5-methyl-1H-indazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents and conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents used.
Cyclization Reactions: The indazole ring can participate in further cyclization reactions to form more complex structures.
Common reagents used in these reactions include halogenating agents, reducing agents, and oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used .
Vergleich Mit ähnlichen Verbindungen
6-Bromo-3-chloro-5-methyl-1H-indazole can be compared with other indazole derivatives, such as:
6-Bromo-3-chloro-5-fluoro-1-methyl-1H-indazole: This compound has a fluorine atom instead of a methyl group, which can affect its chemical reactivity and biological activity.
5-Bromo-4-chloro-2-methylbenzenamine: This is an intermediate in the synthesis of 6-Bromo-3-chloro-5-methyl-1H-indazole and has different chemical properties due to the absence of the indazole ring.
Eigenschaften
IUPAC Name |
6-bromo-3-chloro-5-methyl-2H-indazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrClN2/c1-4-2-5-7(3-6(4)9)11-12-8(5)10/h2-3H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFXNUHWTLICLGB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(NN=C2C=C1Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20646742 | |
| Record name | 6-Bromo-3-chloro-5-methyl-2H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20646742 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.50 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1000342-45-9 | |
| Record name | 6-Bromo-3-chloro-5-methyl-1H-indazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1000342-45-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Bromo-3-chloro-5-methyl-2H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20646742 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


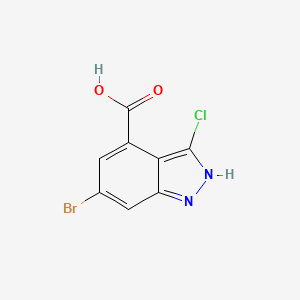
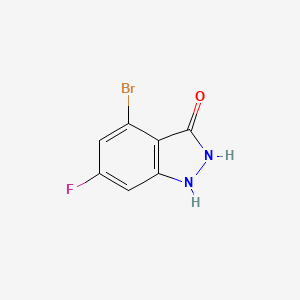


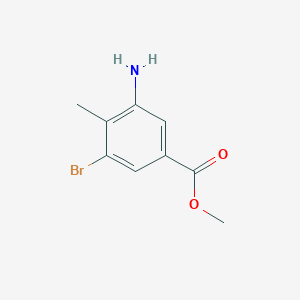
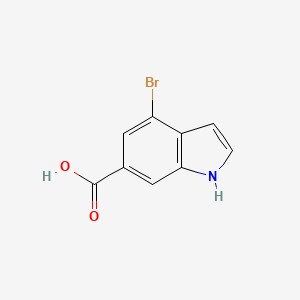
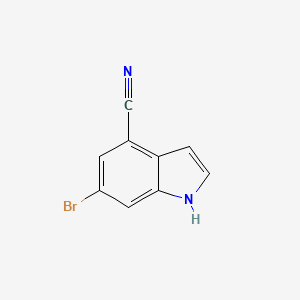
![2-Bromo-4-fluorobenzo[d]thiazole](/img/structure/B1292541.png)


